molecular formula C27H38N2O4 B7759706 Verapamil CAS No. 56949-77-0

Verapamil

Cat. No. B7759706
CAS RN: 56949-77-0
M. Wt: 454.6 g/mol
InChI Key: SGTNSNPWRIOYBX-UHFFFAOYSA-N
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Description

Verapamil is a phenylalkylamine calcium channel blocker used in the treatment of high blood pressure, heart arrhythmias, and angina . It is also used for the prevention of migraines and cluster headaches . This compound is available as a generic medication and is administered orally or by injection .


Synthesis Analysis

This compound is converted to its biologically active metabolite nor-verapamil in the liver by cytochrome P450 . The characterization of nor-verapamil was carried out using GC-MS, FT-IR, and NMR spectroscopy .


Molecular Structure Analysis

This compound has a molecular formula of C27H38N2O4 and a molar mass of 454.611 g/mol . It is a racemic mixture containing equal amounts of the S- and R-enantiomer .


Chemical Reactions Analysis

This compound shows thermal stability up to 180 °C and melts at 146 °C . It also reduces the expression of thioredoxin-interacting protein (TXNIP), a molecule involved in β-cell apoptosis and glucotoxicity-induced β-cell death .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 454.6 and is soluble in DMSO at 90 mg/mL . It is stable under normal conditions and should be stored at 2-8°C, protected from light .

Scientific Research Applications

  • Cardiovascular Applications :

    • Verapamil is effective in treating coronary artery spasm, hypertensive crises, and supraventricular tachyarrhythmias (Schamroth, 1980).
    • It has a significant role in the therapy of cardiac arrhythmias, acting differently from common antiarrhythmic drugs (Rosen, Wit, & Hoffman, 1975).
    • This compound is used for the management of atrial tachyarrhythmias, angina, and possibly hypertension (Singh, Ellrodt, & Peter, 1978).
  • Neurological Applications :

  • Other Medical Applications :

    • It may protect against gastric ulcers induced by stress, aspirin, and pylorus ligation in rats (Srivastava et al., 1991).
    • This compound has potential applications in cancer chemotherapy, augmenting the efficacy of chemotherapeutic agents in certain malignancies (Simpson, 1985).
  • Electrophysiological Studies :

    • The drug's electrophysiological effects have been studied in rabbit heart cells, showing its impact on sinoatrial and atrioventricular nodes (Wit & Cranefield, 1974).
  • Pediatric Use :

    • This compound is effective for treating cardiac dysrhythmias in pediatric patients, particularly those involving atrioventricular node conduction (Porter, Garson, & Gillette, 1983).
  • Chemical Analysis and Detection :

    • Methods have been developed for the electrochemical determination of this compound, enhancing sensitivity for clinical applications (Chen, Tsao, Chuang, & Lin, 2013).

Mechanism of Action

Target of Action

Verapamil is a non-dihydropyridine calcium channel blocker . It primarily targets the L-type calcium channels located in the myocardial and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .

Mode of Action

This compound inhibits the influx of calcium ions (and possibly sodium ions) through these slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . By blocking the calcium channels, this compound prevents calcium from entering these cells, thereby inhibiting muscle contraction . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation .

Biochemical Pathways

This compound’s action on calcium channels affects several biochemical pathways. For instance, it has been found to inhibit the Thioredoxin-Interacting Protein/NLRP3 pathways , which play a critical role in the pathogenesis of non-alcoholic fatty liver disease . Additionally, this compound has been observed to cause biochemical alterations and DNA damage in certain studies .

Pharmacokinetics

This compound is well absorbed following oral administration, but only about 20–35% of an oral dose reaches systemic circulation as unchanged drug because of first-pass metabolism . It has a bioavailability of 35.1% and an elimination half-life of 2.8–7.4 hours . This compound is metabolized in the liver and excreted by the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain pharmaceuticals in the aquatic environment has been found to impact the action of this compound . Additionally, the drug’s effectiveness can be affected by the patient’s physiological condition, such as liver or kidney function, as these organs play a key role in the drug’s metabolism and excretion .

Safety and Hazards

Verapamil is toxic if swallowed, in contact with skin, or if inhaled . It is not recommended in people with a slow heart rate or heart failure . It is believed to cause problems for the fetus if used during pregnancy .

Biochemical Analysis

Biochemical Properties

Verapamil interacts with various enzymes and proteins, primarily through its action as a calcium channel blocker . It selectively inhibits membrane transport of calcium, a critical ion in many biochemical reactions . This compound’s interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, plays a significant role in its metabolism .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to boost β-cell proliferation, enhance glucose-stimulated insulin secretion, and fortify cellular resilience . It also influences cell function by regulating the thioredoxin system and promoting an anti-oxidative, anti-apoptotic, and immunomodulatory gene expression profile in human islets .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by blocking voltage-dependent calcium channels . This blockade affects the influx of calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. For instance, a study on Nile tilapia showed that prolonged exposure to sub-lethal this compound could change activities of metabolic catalysts, causing harm to DNA and upregulating stress-related genes in the fish .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on type 2 diabetes mellitus rats, it was found that starting from a this compound dose of 12 mg/kg/day, with dose increasing, the concentrations of P1NP, BMD, BV/TV, Tb. Th, Tb. N, maximum loads, elastic moduli, indentation moduli and hardnesses of femurs in rats in treatment group increased gradually .

Metabolic Pathways

This compound is subject to extensive oxidative metabolism mediated by cytochrome P450 enzymes, with less than 5% of an oral dose being excreted unchanged in urine . The major metabolic steps comprise formation of D-617 and northis compound .

Transport and Distribution

This compound is widely distributed throughout body tissues . Its transport across the blood-retinal barrier (BRB) has been investigated, with findings suggesting the significance of carrier-mediated transport in the blood-to-retina this compound transport at the BRB .

Subcellular Localization

In terms of subcellular localization, studies have shown that this compound can be found in various parts of the cell. For instance, in retinal pigment epithelial cells, the subcellular localization of this compound was partially merged with that of LysoTracker® Red, a lysosomotropic agent .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNSNPWRIOYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C27H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041152
Record name (+/-)-Verapamil
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Molecular Weight

454.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Verapamil
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Boiling Point

BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg
Record name Verapamil
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Record name Verapamil
Source Human Metabolome Database (HMDB)
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Solubility

Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L
Record name Verapamil
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Record name Verapamil
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Mechanism of Action

Verapamil inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit,Cav1.2, which is highly expressed on L-type calcium channels in vascular smooth muscle and myocardial tissue where these channels are responsible for the control of peripheral vascular resistance and heart contractility. Calcium influx through these channels allows for the propagation of action potentials necessary for the contraction of muscle tissue and the heart's electrical pacemaker activity. Verapamil binds to these channels in a voltage- and frequency-dependent manner, meaning affinity is increased 1) as vascular smooth muscle membrane potential is reduced, and 2) with excessive depolarizing stimulus. Verapamil's mechanism of action in the treatment of angina and hypertension is likely due to the mechanism described above. Inhibition of calcium influx prevents the contraction of vascular smooth muscle, causing relaxation/dilation of blood vessels throughout the peripheral circulation - this lowers systemic vascular resistance (i.e. afterload) and thus blood pressure. This reduction in vascular resistance also reduces the force against which the heart must push, decreasing myocardial energy consumption and oxygen requirements and thus alleviating angina. Electrical activity through the AV node is responsible for determining heart rate, and this activity is dependent upon calcium influx through L-type calcium channels. By inhibiting these channels and decreasing the influx of calcium, verapamil prolongs the refractory period of the AV node and slows conduction, thereby slowing and controlling the heart rate in patients with arrhythmia. Verapamil's mechanism of action in the treatment of cluster headaches is unclear, but is thought to result from an effect on other calcium channels (e.g. N-, P-, Q-, or T-type). Verapamil is known to interact with other targets, including other calcium channels, potassium channels, and adrenergic receptors., Calcium antagonists inhibit excitation-contraction coupling in myocardial and smooth muscle by blocking the transmembrane carrier of calcium. This results in decreased myocardial contractility and in vasodilatation. ... /Salt not specified/, Verapamil has been shown to be neuroprotective in several acute neurotoxicity models due to blockade of calcium entry into neurons. However, the potential use of verapamil to treat chronic neurodegenerative diseases has not been reported. Using rat primary mesencephalic neuron/glia cultures, we report that verapamil significantly inhibited LPS-induced dopaminergic neurotoxicity in both pre- and post-treatment experiments. Reconstituted culture studies revealed that the presence of microglia was essential in verapamil-elicited neuroprotection. Mechanistic studies showed that decreased production of inflammatory mediators from LPS-stimulated microglia underlay neuroprotective property of verapamil. Further studies demonstrated that microglial NADPH oxidase (PHOX), the key superoxide-producing enzyme, but not calcium channel in neurons, is the site of action for the neuroprotective effect of verapamil. This conclusion was supported by the following two observations: 1) Verapamil failed to show protective effect on LPS-induced dopaminergic neurotoxicity in PHOX-deficient (deficient in the catalytic subunit of gp91(phox)) neuron/glia cultures; 2) Ligand binding studies showed that the binding of (3)H-verapamil onto gp91(phox) transfected COS7 cell membranes was higher than the non-transfected control. The calcium channel-independent neuroprotective property of verapamil was further supported by the finding that R(+)-verapamil, a less active form in blocking calcium channel, showed the same potency in neuroprotection, inhibition of pro-inflammatory factors production and binding capacity to gp91(phox) membranes as R(-)-verapamil, the active isomer of calcium channel blocker. In conclusion, our results demonstrate a new indication of verapamil-mediated neuroprotection through a calcium channel-independent pathway and provide a valuable avenue for the development of therapy for inflammation-related neurodegenerative diseases.
Record name Verapamil
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Color/Form

Viscous, pale yellow oil

CAS RN

52-53-9
Record name Verapamil
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Record name Verapamil
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Record name Verapamil
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Melting Point

< 25 °C
Record name Verapamil
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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